2-Chloro-4-(chloromethyl)-6-methylpyrimidine
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Overview
Description
2-Chloro-4-(chloromethyl)-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyrimidine ring substituted with chlorine and methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-6-methylpyrimidine typically involves the chlorination of 4,6-dimethylpyrimidine. One common method includes the reaction of 4,6-dimethylpyrimidine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-4-(methyl)-6-methylpyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-(chloromethyl)-6-methylpyrimidine, 2-thio-4-(chloromethyl)-6-methylpyrimidine, etc.
Oxidation: Products include 2-chloro-4-(formyl)-6-methylpyrimidine and 2-chloro-4-(carboxyl)-6-methylpyrimidine.
Reduction: Products include 2-chloro-4-(methyl)-6-methylpyrimidine.
Scientific Research Applications
2-Chloro-4-(chloromethyl)-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new materials.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, and in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethyl)-6-methylpyrimidine involves its interaction with nucleophiles, leading to the formation of various substituted pyrimidines. The compound’s chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(chloromethyl)pyridine
- 2-Chloro-4-(chloromethyl)quinazoline
- 2-Chloro-4-(chloromethyl)thiazole
Comparison
2-Chloro-4-(chloromethyl)-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile, making it suitable for specific synthetic applications. For instance, the presence of the methyl group at the 6-position can influence the compound’s steric and electronic properties, affecting its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-2-5(3-7)10-6(8)9-4/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMAQXGUKAEFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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